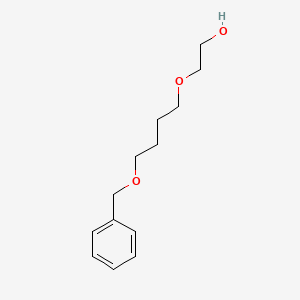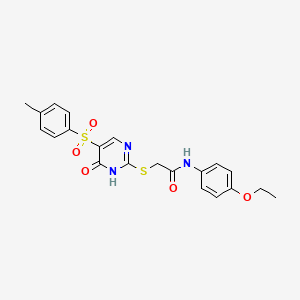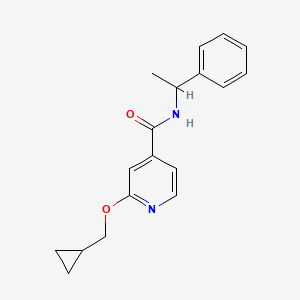
2-(4-フェニルメトキシブトキシ)エタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenoxyethanol is an organic compound with the formula C6H5OC2H4OH. It is a colorless oily liquid that can be classified as a glycol ether and a phenol ether. It is a common preservative in vaccine formulations .
Synthesis Analysis
Phenoxyethanol is produced by the hydroxyethylation of phenol (Williamson synthesis), for example, in the presence of alkali-metal hydroxides or alkali-metal borohydrides .Chemical Reactions Analysis
Ethanol, a related compound, is produced by fermentation, which accounts for approximately 95% of the ethanol production. It is widely used as an additive to gasoline .Physical And Chemical Properties Analysis
Ethanol’s physical properties include a boiling point of 78.2 °C, a flash point of 13 °C, and solubility in water of 1000 mg/cm³. Its chemical properties include a heat of combustion of 1336.8 kJ/mol and a heat of formation of -277.05 kJ/mol .科学的研究の応用
バイオ燃料生産
高温性細菌は、より高い運転温度と幅広い基質範囲 を持つため、複雑なリグノセルロース系バイオマスからのバイオエタノールの生産に利用することに関心が集まっています。「2-(4-フェニルメトキシブトキシ)エタノール」は直接言及されていませんが、溶媒や反応物としてプロセスに関与する可能性があります。
可塑剤生産
この化合物は、可塑剤 の生産に使用される可能性があります。可塑剤は、材料の可塑性を高めたり粘度を下げたりする添加物であり、柔軟なプラスチック製品の製造によく使用されます。
潤滑油生産
「2-(4-フェニルメトキシブトキシ)エタノール」の別の潜在的な用途は、潤滑油 の生産です。潤滑油は、互いに接触する表面間の摩擦を低減するために使用される物質であり、表面が移動するときに発生する熱を低減します。
界面活性剤生産
界面活性剤は、2つの液体間または液体と固体間の表面張力を低下させる化合物です。「2-(4-フェニルメトキシブトキシ)エタノール」は、界面活性剤 の生産に使用される可能性があります。
作用機序
The mechanism of action of PBME is not fully understood, but it is believed to interact with biological molecules through hydrogen bonding and hydrophobic interactions. PBME has been found to form stable complexes with proteins and other biological molecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
PBME has been found to have a wide range of biochemical and physiological effects. It has been shown to enhance the stability of proteins, prevent aggregation of biological molecules, and protect cells from damage during freezing and thawing. PBME has also been found to have antioxidant properties, which can help protect cells from oxidative stress.
実験室実験の利点と制限
PBME has several advantages for lab experiments, including its ability to stabilize proteins and other biological molecules, and its compatibility with a wide range of experimental conditions. However, PBME can also have limitations, such as its potential toxicity at high concentrations and its interference with some analytical techniques.
将来の方向性
There are several future directions for the research on PBME, including the development of new synthesis methods, the investigation of its interactions with biological molecules, and the exploration of its potential applications in biotechnology and medicine. PBME has the potential to be a valuable tool for scientific research and could have important applications in the development of new therapies and diagnostic tools.
Conclusion:
In conclusion, PBME is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure PBME, and its scientific research applications are wide-ranging. PBME has a unique mechanism of action, and its biochemical and physiological effects make it a valuable tool for scientific research. While PBME has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for the research on PBME, and it has the potential to be a valuable tool for the development of new therapies and diagnostic tools.
合成法
The synthesis of PBME involves the reaction of 4-phenylmethoxybutanol with ethylene oxide in the presence of potassium hydroxide. The resulting product is then purified through distillation and recrystallization to obtain pure PBME. This process has been optimized to produce high yields of PBME with purity greater than 99%.
Safety and Hazards
特性
IUPAC Name |
2-(4-phenylmethoxybutoxy)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c14-8-11-15-9-4-5-10-16-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKDALPBEKHWMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2361118-95-6 |
Source


|
| Record name | 2-[4-(benzyloxy)butoxy]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2389392.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2389394.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2389399.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2389400.png)
![(E)-4-(Dimethylamino)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2389401.png)
![4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2389402.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2389405.png)
![N-(2,4-difluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2389407.png)
![(2-Bromophenyl)-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2389410.png)
![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2389411.png)
